

Diethyl diethylmalonate structural formula and properties

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Compound of Interest

Compound Name: *Diethyl diethylmalonate*

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An In-depth Technical Guide to Diethyl Diethylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, and key applications of **diethyl diethylmalonate**. It is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identification

Diethyl diethylmalonate, also known as diethyl 2,2-diethylpropanedioate, is a diester of diethylmalonic acid.^[1] Its chemical structure is characterized by a central carbon atom to which two ethyl groups and two carboxyethyl groups are attached.

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dot graph Diethyl_diethylmalonate_Structure { node [shape=plaintext, fontname="Arial", fontsize=12]; C1 [label="C"]; C2 [label="CH2", pos="1.5,0.75!"]; C3 [label="CH3", pos="2.5,0.75!"]; C4 [label="CH2", pos="1.5,-0.75!"]; C5 [label="CH3", pos="2.5,-0.75!"]; C6 [label="C", pos="-1.5,0.75!"]; O1 [label="O", pos="-2.5,0.75!"]; C7 [label="CH2", pos="-3.5,0.75!"]; C8 [label="CH3", pos="-4.5,0.75!"]; O2 [label="O", pos="-1.5,1.75!"]; C9 [label="C", pos="-1.5,-0.75!"]; O3 [label="O", pos="-2.5,-0.75!"]; C10 [label="CH2", pos="-3.5,-0.75!"]; C11 [label="CH3", pos="-4.5,-0.75!"]; O4 [label="O", pos="-1.5,-1.75!"];
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C1 -- C2; C2 -- C3; C1 -- C4; C4 -- C5; C1 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C6 -- O2

[style=double]; C1 -- C9; C9 -- O3; O3 -- C10; C10 -- C11; C9 -- O4 [style=double]; } caption:

"Chemical Structure of **Diethyl Diethylmalonate**"

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	diethyl 2,2-diethylpropanedioate[1]
CAS Number	77-25-8[1]
Molecular Formula	C11H20O4[1]
Molecular Weight	216.27 g/mol [1]
InChI	InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3[1]
SMILES	CCC(CC)(C(=O)OCC)C(=O)OCC[1]

Physicochemical Properties

Diethyl diethylmalonate is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless liquid	[2]
Boiling Point	228-230 °C (lit.)	[3]
Density	0.99 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.423 (lit.)	[3]
Flash Point	94 °C / 201.2 °F	[2]
Solubility	Soluble in chloroform and methanol (sparingly).	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **diethyl diethylmalonate**. Key spectral data are summarized below.

Table 3: Spectroscopic Data

Technique	Key Features
¹ H NMR	Spectra available, typically showing signals for the ethyl groups (triplets and quartets).[1][2]
¹³ C NMR	Spectra available, showing characteristic peaks for the carbonyl, quaternary, methylene, and methyl carbons.[1][5]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available, showing a strong absorption band for the C=O stretching of the ester groups.[1][6]
Mass Spectrometry (MS)	GC-MS data is available, with characteristic fragmentation patterns.[1][7]

Experimental Protocols

Synthesis of Diethyl Diethylmalonate

A common method for the synthesis of **diethyl diethylmalonate** involves the dialkylation of diethyl malonate. The following is a representative protocol.

Materials:

- Diethyl malonate
- Sodium ethoxide
- Ethyl bromide (or ethyl iodide)
- Absolute ethanol

- Hydrochloric acid (for workup)
- Ether (for extraction)
- Anhydrous sodium sulfate (for drying)

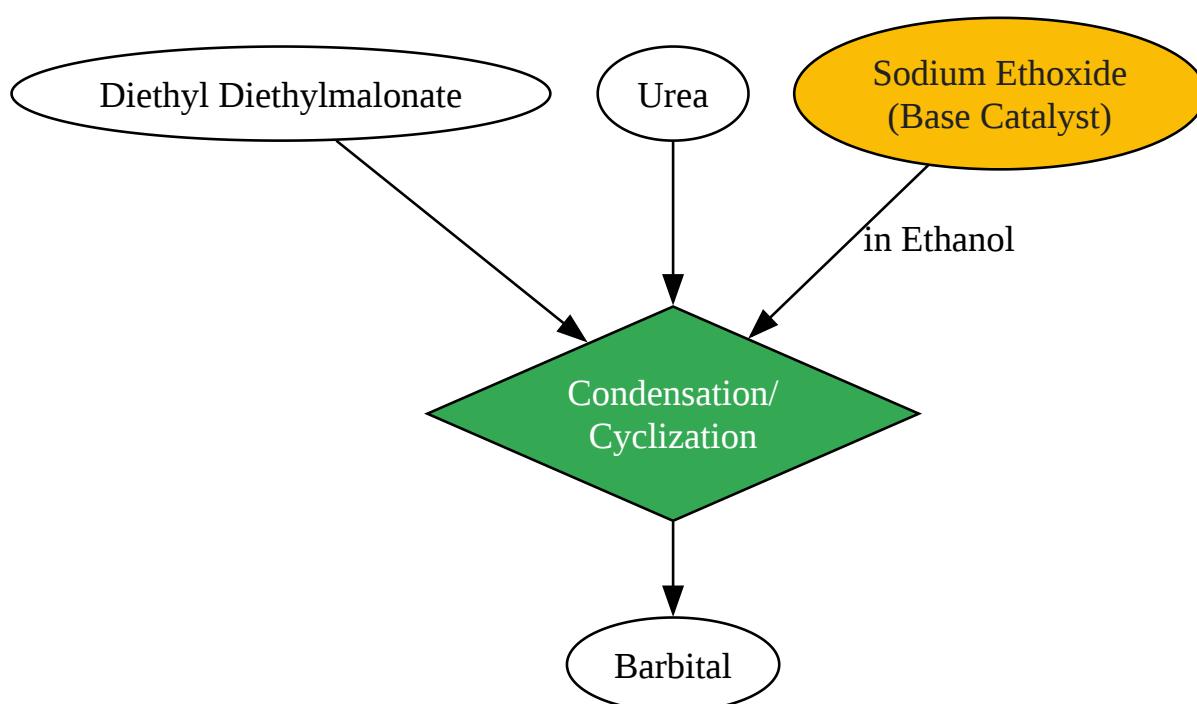
Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel.
- Diethyl malonate is added dropwise to the stirred, hot sodium ethoxide solution.
- Ethyl bromide is then added dropwise to the reaction mixture, maintaining a gentle reflux. The addition is continued until the reaction is complete (typically monitored by TLC).
- After the reaction is complete, the excess ethanol is removed by distillation.
- The residue is treated with water and the product is extracted with ether.
- The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.
- The crude **diethyl diethylmalonate** is then purified by vacuum distillation.

Synthesis of Barbital from Diethyl Diethylmalonate

Diethyl diethylmalonate is a key intermediate in the synthesis of the barbiturate drug, barbital.

[3]



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Materials:

- **Diethyl diethylmalonate**
- Urea
- Sodium metal
- Absolute ethanol
- Concentrated hydrochloric acid

Procedure:

- In a round-bottomed flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare sodium ethoxide.
- To this solution, add **diethyl diethylmalonate**, followed by a solution of dry urea in hot absolute ethanol.^[8]

- Shake the mixture well and reflux for several hours (e.g., 7 hours) in an oil bath heated to approximately 110 °C. A white solid, the sodium salt of barbital, will precipitate.[8]
- After the reaction is complete, add hot water to dissolve the precipitate.[8]
- Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic.[8]
- Cool the resulting clear solution in an ice bath to crystallize the barbituric acid.
- Collect the white product by filtration, wash with cold water, and dry.
- The crude barbital can be further purified by recrystallization from ethanol.

Safety and Handling

Diethyl diethylmalonate may cause skin and serious eye irritation, as well as respiratory irritation.[9] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a tightly closed container in a dry and cool place.

Applications in Research and Drug Development

The primary application of **diethyl diethylmalonate** in drug development is as a precursor in the synthesis of barbiturates, such as barbital.[3] The two ethyl groups on the alpha-carbon are incorporated as the C-5 substituents in the barbiturate ring system, which are crucial for their sedative and hypnotic activities. Beyond this, its structural motif makes it a versatile building block in organic synthesis for the introduction of a gem-diethyl group.

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